molecular formula C13H15N3O2S B4554527 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B4554527
M. Wt: 277.34 g/mol
InChI Key: FAJLDNXFHXGZCJ-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.08849790 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized and evaluated thiadiazole derivatives for their antimicrobial activities. For example, compounds synthesized from 5-(4-Fluoro-3-nitro-phenyl)-[1,3,4] thiadiazole-2-ylamine showed appreciable activity against bacterial and fungal strains at certain concentrations (Chandrakantha et al., 2014). Another study synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant antimicrobial activities (Noolvi et al., 2016).

Anticancer Applications

Thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess anticancer activities. For instance, novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety were synthesized and evaluated as potent anticancer agents, with some compounds showing promising IC50 values against Hepatocellular carcinoma cell line (HepG-2) (Gomha et al., 2017). Additionally, N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and showed significant anticancer activity against several human cancer cell lines (Tiwari et al., 2017).

Nematocidal Activity

A study on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group reported good nematocidal activity against Bursaphelenchus xylophilus, suggesting potential as lead compounds for nematicide development (Liu et al., 2022).

Synthesis of Complex Molecules

Research has also focused on the synthesis of complex molecules utilizing thiadiazole derivatives. For instance, an efficient synthesis of a potent PPARpan agonist involving a thiadiazole component was described, highlighting the utility of thiadiazole derivatives in drug synthesis (Guo et al., 2006).

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-18-9-12-15-16-13(19-12)14-11(17)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJLDNXFHXGZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.